Cas no 2171160-04-4 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid)

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid structure
2171160-04-4 structure
商品名:4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid
CAS番号:2171160-04-4
MF:C27H26N2O5
メガワット:458.505747318268
CID:5881408
PubChem ID:165831597

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid
    • 4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
    • 2171160-04-4
    • EN300-1548930
    • インチ: 1S/C27H26N2O5/c1-16-13-18(11-12-19(16)26(31)32)29-25(30)14-17(2)28-27(33)34-15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,17,24H,14-15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t17-/m1/s1
    • InChIKey: ALCOSOCCCCGDRY-QGZVFWFLSA-N
    • ほほえんだ: O(C(N[C@H](C)CC(NC1C=CC(C(=O)O)=C(C)C=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 458.18417193g/mol
  • どういたいしつりょう: 458.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 721
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1548930-0.5g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
2171160-04-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1548930-0.25g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
2171160-04-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1548930-1.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
2171160-04-4
1g
$3368.0 2023-06-05
Enamine
EN300-1548930-5000mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
2171160-04-4
5000mg
$9769.0 2023-09-25
Enamine
EN300-1548930-0.1g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
2171160-04-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1548930-500mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
2171160-04-4
500mg
$3233.0 2023-09-25
Enamine
EN300-1548930-1000mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
2171160-04-4
1000mg
$3368.0 2023-09-25
Enamine
EN300-1548930-100mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
2171160-04-4
100mg
$2963.0 2023-09-25
Enamine
EN300-1548930-0.05g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
2171160-04-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1548930-10.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
2171160-04-4
10g
$14487.0 2023-06-05

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid 関連文献

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acidに関する追加情報

Introduction to 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid (CAS No. 2171160-04-4)

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid, identified by its CAS number 2171160-04-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a benzoic acid core, an amino group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The unique arrangement of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for further research and development.

The structural motif of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid is particularly noteworthy due to its potential applications in medicinal chemistry. The presence of the Fmoc group, which is commonly used in peptide synthesis, suggests that this compound may serve as a precursor or intermediate in the synthesis of more complex biomolecules. Additionally, the benzoic acid moiety and the amino group provide opportunities for further functionalization, enabling the development of derivatives with enhanced pharmacological activity.

In recent years, there has been growing interest in the exploration of novel compounds with potential therapeutic applications. The structural complexity of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid makes it an attractive subject for investigation. Researchers have been particularly interested in its potential role in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. The compound's ability to interact with various biological targets has led to its inclusion in several preclinical studies aimed at identifying new drug candidates.

One of the most compelling aspects of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid is its stereochemical configuration. The (3R) designation indicates the presence of a chiral center, which is crucial for determining the biological activity of the molecule. Chiral drugs often exhibit different pharmacological profiles depending on their stereochemistry, making the precise control of such centers essential for drug development. The synthesis and characterization of enantiomerically pure forms of this compound are therefore critical for understanding its potential therapeutic effects.

The fluorenylmethoxycarbonyl (Fmoc) group in 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid not only serves as a protecting group but also contributes to the overall stability and solubility of the molecule. This characteristic is particularly important in pharmaceutical applications, where the physical properties of a drug can significantly impact its bioavailability and efficacy. The Fmoc moiety is known to enhance the metabolic stability of peptides and proteins, suggesting that this compound may exhibit similar benefits when used in drug formulations.

Recent studies have begun to explore the interactions between 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid and various biological targets. Initial investigations have shown that this compound can modulate enzyme activity and receptor binding, suggesting potential applications in treating conditions such as chronic pain and inflammatory disorders. The benzoic acid core is known to interact with fatty acid receptors and ion channels, while the amino group provides a site for further derivatization to enhance binding affinity.

The synthesis of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Modern techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed reactions have been employed to streamline the synthetic pathway. These methods not only improve efficiency but also allow for greater control over the stereochemistry of the final product.

The pharmacokinetic properties of 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid are another area of active investigation. Researchers are interested in understanding how this compound is metabolized and eliminated by the body. Preliminary studies suggest that it may exhibit favorable pharmacokinetic profiles, including good oral bioavailability and rapid clearance. These characteristics are essential for developing drugs that are both effective and safe for long-term use.

In conclusion, 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid (CAS No. 2171160-04-4) is a promising compound with significant potential in pharmaceutical research. Its complex structure, unique functional groups, and favorable pharmacological properties make it an attractive candidate for further development. As research continues to uncover new applications for this molecule, it is likely to play an important role in the discovery and development of novel therapeutic agents.

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